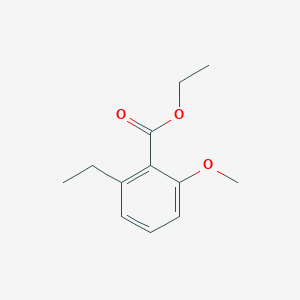![molecular formula C9H12O3 B13019439 Ethyl (1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13019439.png)
Ethyl (1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(1R,5S,6S)-rel-2-oxobicyclo[310]hexane-6-carboxylate is a bicyclic compound with the molecular formula C9H12O3 It is characterized by its unique bicyclo[310]hexane structure, which includes a fused three-membered and six-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an ethyl ester in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl(1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl(1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl(1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects at the molecular level. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Ethyl(1R,5S,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds, such as:
Ethyl (1R,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate: This compound has a similar structure but different stereochemistry, which can lead to variations in reactivity and applications.
Ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate:
These comparisons highlight the uniqueness of Ethyl(1R,5S,6S)-rel-2-oxobicyclo[31
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl (1R,5S,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)8-5-3-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8-/m0/s1 |
InChI Key |
WTXWGJHLNCVWJH-GEVIPFJHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2[C@H]1C(=O)CC2 |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


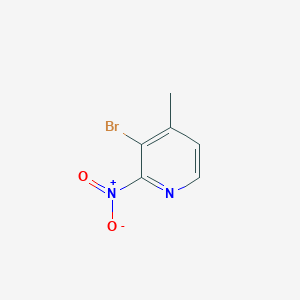
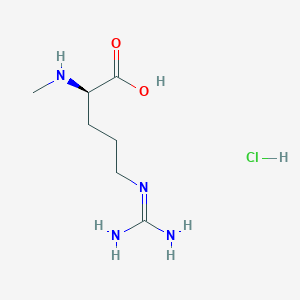
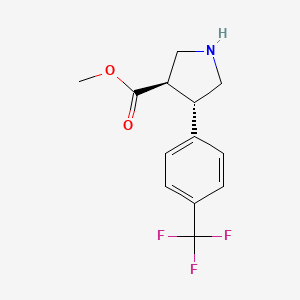
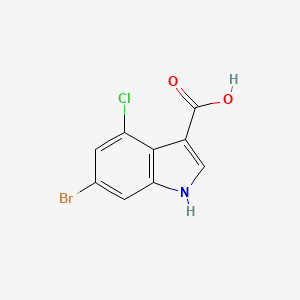
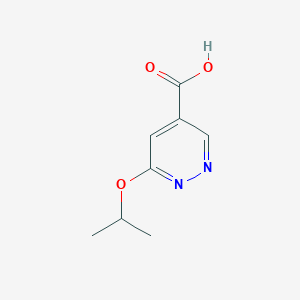
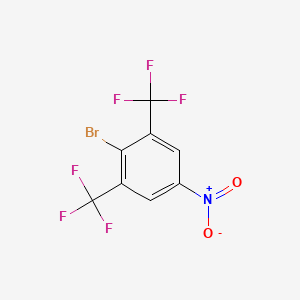
![3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13019395.png)
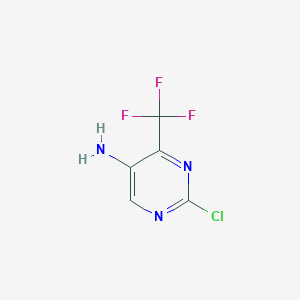
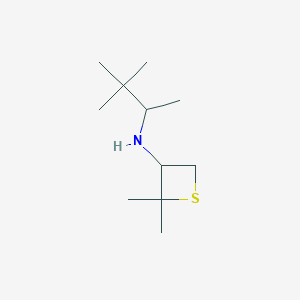
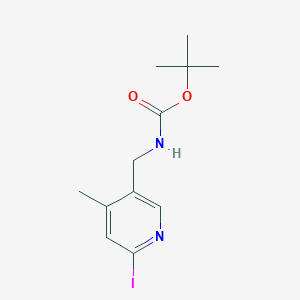
![6-Amino-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13019417.png)
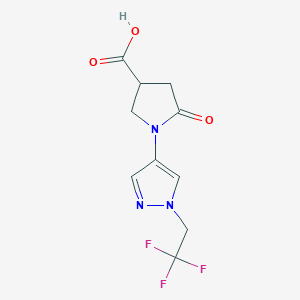
![Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B13019424.png)
